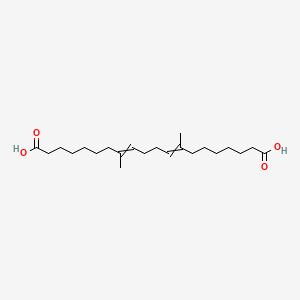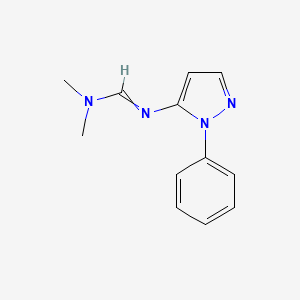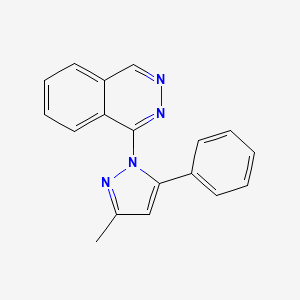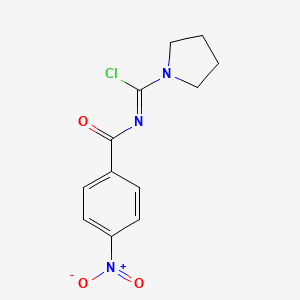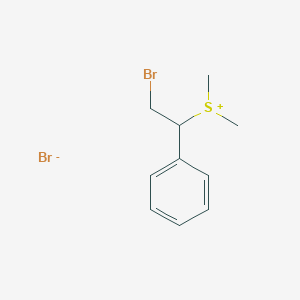
(2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide is an organic compound that features a bromine atom attached to a phenylethyl group, which is further bonded to a dimethylsulfanium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide typically involves the reaction of 2-bromo-1-phenylethyl bromide with dimethyl sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5CH2CHBr+(CH3)2S→C6H5CH2CHBr(CH3)2S+Br−
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and techniques to handle the reagents and products safely.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenylethyl derivatives.
Oxidation: Sulfoxides or sulfones are formed.
Reduction: Sulfides are produced.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology
Medicine
Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biochemical pathways.
Industry
In the industrial sector, this compound is used in the synthesis of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The bromine atom acts as a leaving group, allowing the sulfanium moiety to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-1-phenylethyl)(dimethyl)sulfanium chloride
- (2-Iodo-1-phenylethyl)(dimethyl)sulfanium iodide
- (2-Bromo-1-phenylethyl)(methyl)ethylsulfanium bromide
Uniqueness
(2-Bromo-1-phenylethyl)(dimethyl)sulfanium bromide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro and iodo analogs, the bromine derivative offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
75326-15-7 |
|---|---|
Formule moléculaire |
C10H14Br2S |
Poids moléculaire |
326.09 g/mol |
Nom IUPAC |
(2-bromo-1-phenylethyl)-dimethylsulfanium;bromide |
InChI |
InChI=1S/C10H14BrS.BrH/c1-12(2)10(8-11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LLYBTHBKOGAGQW-UHFFFAOYSA-M |
SMILES canonique |
C[S+](C)C(CBr)C1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





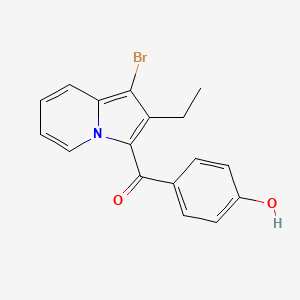
![2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide](/img/structure/B14443834.png)
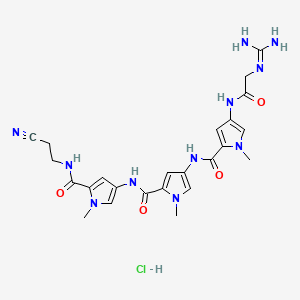
![1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea](/img/structure/B14443848.png)


